1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

説明

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

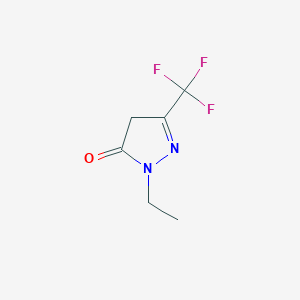

This compound represents a sophisticated heterocyclic compound characterized by its five-membered ring structure containing two adjacent nitrogen atoms. The compound is formally identified by the Chemical Abstracts Service number 866472-53-9 and possesses the molecular formula C₆H₇F₃N₂O with a molecular weight of 180.13 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one, which reflects the standard numbering convention for pyrazolone structures.

The structural architecture of this compound features several critical components that define its chemical identity. The pyrazolone core consists of a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 2, with a carbonyl group at position 5 creating the characteristic lactam functionality. The ethyl substituent is attached to the nitrogen at position 1, while the trifluoromethyl group occupies position 3 of the pyrazole ring. This substitution pattern significantly influences both the physical properties and chemical reactivity of the molecule.

The canonical Simplified Molecular Input Line Entry System representation of this compound is CCN1C(=O)CC(=N1)C(F)(F)F, which provides a concise description of the molecular connectivity. The Standard International Chemical Identifier for this compound is InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3, offering a unique identifier for database searches and computational applications. The corresponding International Chemical Identifier Key NESMTDYSHSBSJX-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier string.

The three-dimensional structure of this compound exhibits specific geometric characteristics that influence its intermolecular interactions and biological activity. The partially saturated nature of the pyrazole ring, indicated by the 4,5-dihydro designation, means that the ring system is not fully aromatic, affecting both its electronic properties and conformational flexibility. The trifluoromethyl group introduces significant electronegativity and steric bulk at position 3, while the ethyl group at nitrogen-1 provides moderate hydrophobic character.

Table 1: Fundamental Chemical Properties of this compound

Historical Development in Heterocyclic Chemistry

The historical foundation of pyrazolone chemistry traces its origins to the pioneering work of Ludwig Knorr in 1883, when he first synthesized antipyrine through a condensation reaction between ethyl acetoacetate and phenylhydrazine. This landmark achievement marked the beginning of systematic pyrazolone research and established the fundamental synthetic methodology that continues to influence modern heterocyclic chemistry. Knorr's discovery was particularly significant because it represented the first synthetic pharmaceutical compound, with antipyrine becoming widely used as an analgesic and antipyretic agent until its replacement by aspirin in the early twentieth century.

The Knorr pyrazole synthesis, as it became known, involves the reaction of hydrazines with 1,3-dicarbonyl compounds to provide pyrazole or pyrazolone ring systems. This methodology established the theoretical framework for understanding the formation of five-membered nitrogen-containing heterocycles and provided a versatile platform for structural modifications. The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the pyrazolone ring.

Following Knorr's initial discovery, the field of pyrazolone chemistry experienced rapid expansion throughout the late nineteenth and early twentieth centuries. The synthesis of numerous derivatives led to the development of several clinically important compounds, including aminophenazone, introduced in 1897, and dipyrone, which entered clinical use in 1922. These developments demonstrated the versatility of the pyrazolone scaffold for pharmaceutical applications and established it as a privileged structure in medicinal chemistry.

The introduction of trifluoromethyl-containing pyrazolones represents a more recent advancement in heterocyclic chemistry, reflecting the growing recognition of fluorine's unique properties in pharmaceutical design. The incorporation of trifluoromethyl groups into heterocyclic systems has gained prominence due to their ability to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets. This development represents a significant evolution from the simple alkyl and aryl substituents that characterized early pyrazolone research.

Modern synthetic approaches to trifluoromethyl-containing pyrazolones have benefited from advances in fluorine chemistry and the development of specialized trifluoromethylating reagents. The construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives has emerged as a powerful methodology, offering advantages in terms of availability, handling, stability, and reactivity compared to other trifluoromethyl-containing building blocks. These advances have enabled the synthesis of compounds like this compound with greater efficiency and selectivity.

The historical progression from Knorr's original synthesis to modern trifluoromethyl-substituted pyrazolones illustrates the continuous evolution of heterocyclic chemistry. Each advancement has built upon previous discoveries while incorporating new synthetic strategies and understanding of structure-activity relationships. The development of this compound represents the culmination of more than 140 years of pyrazolone research, combining classical heterocyclic architecture with contemporary fluorine chemistry.

Table 2: Historical Milestones in Pyrazolone Chemistry

Significance of Trifluoromethyl and Ethyl Substituents in Pyrazolone Systems

The incorporation of trifluoromethyl and ethyl substituents into pyrazolone systems fundamentally alters the physicochemical and biological properties of these heterocyclic compounds. The trifluoromethyl group, with its unique combination of strong electronegativity and lipophilicity, has become one of the most valuable functional groups in modern pharmaceutical chemistry. In the context of this compound, the trifluoromethyl substituent at position 3 significantly influences the electronic distribution within the pyrazolone ring and affects the compound's interaction with biological targets.

The electronic effects of the trifluoromethyl group are particularly pronounced due to the high electronegativity of fluorine atoms, which create a strongly electron-withdrawing environment. This electron withdrawal affects the basicity of the nitrogen atoms in the pyrazolone ring and influences the compound's protonation state under physiological conditions. Additionally, the trifluoromethyl group enhances the compound's resistance to oxidative metabolism, as the carbon-fluorine bonds are among the strongest in organic chemistry and are largely inert to biological oxidation processes.

Lipophilicity represents another crucial aspect of trifluoromethyl substitution in pyrazolone systems. Studies have demonstrated that the incorporation of trifluoromethyl groups typically increases log D values by an average of 1.1 log units, with corresponding increases in chromatographic log D values of approximately 1.6 log units. This enhanced lipophilicity facilitates membrane permeability and can improve the compound's ability to cross biological barriers, including the blood-brain barrier and cellular membranes. The increased lipophilicity must be balanced against potential effects on solubility and metabolic stability.

The ethyl substituent at nitrogen-1 provides additional modulation of the compound's properties through both steric and electronic effects. Alkyl groups like ethyl are known to increase lipophilicity while maintaining reasonable water solubility, creating an optimal balance for pharmaceutical applications. The ethyl group also influences the conformational flexibility of the pyrazolone ring and can affect the compound's binding interactions with protein targets through hydrophobic contacts.

The combination of trifluoromethyl and ethyl substituents creates a unique property profile that distinguishes this compound from simpler pyrazolone derivatives. The trifluoromethyl group provides metabolic stability and enhanced binding affinity, while the ethyl group contributes to favorable pharmacokinetic properties. This dual substitution pattern represents a sophisticated approach to molecular design that leverages the complementary effects of different functional groups.

Research has shown that trifluoromethyl-substituted heterocycles, including pyrazolones, demonstrate superior aqueous stability compared to their non-fluorinated counterparts. The presence of the trifluoromethyl group reduces susceptibility to hydrolysis and other degradation pathways, contributing to improved shelf stability and biological half-life. This stability enhancement is particularly important for pharmaceutical applications where compound integrity must be maintained under various storage and physiological conditions.

The positional effects of substituent placement within the pyrazolone ring system are also significant. The trifluoromethyl group at position 3 maximizes its electronic influence on the ring system while minimizing steric conflicts with other substituents. Similarly, the ethyl group at nitrogen-1 provides optimal substitution without interfering with the core heterocyclic structure. This substitution pattern represents an optimized design that balances electronic, steric, and physicochemical considerations.

Table 3: Comparative Properties of Pyrazolone Substituents

Table 4: Physicochemical Parameter Comparison

| Parameter | Unsubstituted Pyrazolone | With Ethyl Only | With Trifluoromethyl Only | 1-Ethyl-3-(trifluoromethyl) Derivative |

|---|---|---|---|---|

| Molecular Weight | 84.08 g/mol | 126.16 g/mol | 162.08 g/mol | 180.13 g/mol |

| Lipophilicity | Low | Moderate | High | Very High |

| Metabolic Stability | Standard | Standard | Enhanced | Enhanced |

| Aqueous Stability | Standard | Standard | Superior | Superior |

特性

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESMTDYSHSBSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-53-9 | |

| Record name | 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Hydrazine Derivatives with 1,3-Diketones

The most common and foundational approach involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, such as trifluoroacetylacetone, under controlled conditions:

-

Hydrazine derivative reacts with trifluoroacetylacetone to form the pyrazolone ring via nucleophilic addition and subsequent cyclization.

-

- Solvent: Ethanol or other polar protic solvents.

- Temperature: Elevated, typically around 80–120°C.

- Catalyst: Sometimes acids or bases are used to facilitate cyclization.

- Duration: Several hours to ensure complete conversion.

Reference: Based on the synthesis described in, this method emphasizes the importance of temperature control and solvent choice to optimize yield.

Trifluoromethylation of Pyrazolones

In cases where the pyrazolone core is initially formed, trifluoromethylation at the 3-position is achieved via electrophilic trifluoromethylation reagents:

-

- Trifluoromethyl iodide (CF₃I)

- Trifluoromethyl sulfonyl chloride

- Together with radical initiators or metal catalysts (e.g., copper catalysts).

-

- Solvent: Acetonitrile or dichloromethane.

- Temperature: Reflux or room temperature, depending on reagent reactivity.

- Duration: Several hours, monitored via TLC or NMR.

Research Findings: This approach allows for selective trifluoromethylation, as detailed in, which discusses trifluoromethylation of pyrazolones and related heterocycles.

Condensation of Ethyl Hydrazine with Trifluoroacetylacetone

A specific route involves the direct condensation of ethyl hydrazine with trifluoroacetylacetone:

-

- Formation of hydrazone intermediate: Ethyl hydrazine reacts with trifluoroacetylacetone under mild acid or base catalysis.

- Cyclization: The hydrazone undergoes intramolecular cyclization, facilitated by heating, to form the pyrazolone ring.

- Purification: The product is isolated via recrystallization or chromatography.

-

- Solvent: Ethanol or methanol.

- Temperature: 80–100°C.

- Catalyst: Slight acid catalysis (e.g., acetic acid).

Notes: This method is highlighted in, emphasizing the importance of controlling reaction temperature and solvent to promote cyclization and prevent side reactions.

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to enhance reaction control, safety, and yield:

-

- Precise temperature and reagent flow control.

- Improved safety when handling hazardous reagents.

- Scalability and consistent product quality.

-

- Precursors are fed into the reactor under optimized conditions.

- In situ trifluoromethylation and cyclization occur.

- The product is isolated downstream via filtration or extraction.

Research Data: As per, industrial synthesis often involves continuous processes with catalysts and optimized parameters to maximize efficiency.

Notes on Reaction Optimization and Yield

| Parameter | Typical Range | Effect on Synthesis |

|---|---|---|

| Temperature | 80–120°C | Promotes cyclization; excessive heat may lead to decomposition |

| Solvent | Ethanol, methanol | Facilitates solubility and reaction kinetics |

| Catalysts | Acidic or basic catalysts | Accelerates cyclization and trifluoromethylation |

| Reaction Time | 4–24 hours | Ensures complete conversion |

Summary of Key Research Findings

- Reaction Pathway: The synthesis primarily involves cyclization of hydrazine derivatives with trifluoroacetylacetone, followed by trifluoromethylation at the desired position.

- Reaction Conditions: Elevated temperatures, polar solvents, and catalytic conditions are critical for high yield.

- Industrial Adaptation: Continuous flow reactors and optimized catalysts improve scalability and safety.

- Structural Confirmation: Crystallographic data support the structure of synthesized compounds, ensuring the correct formation of the pyrazolone core with trifluoromethyl substitution.

化学反応の分析

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced pyrazolone products.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.

Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further functionalized for specific applications.

科学的研究の応用

Pharmaceutical Applications

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain modifications led to increased efficacy against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Agrochemical Applications

The compound is also being explored in the agrochemical sector, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

Data Table: Agrochemical Efficacy

Material Science Applications

In material science, this compound serves as a building block for various polymers and materials due to its unique chemical structure.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing fluorinated polymers. The results indicated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .

作用機序

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate enzyme activity or receptor binding.

類似化合物との比較

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical features of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one and its analogs:

Key Observations :

- Chlorophenyl-substituted analogs (e.g., CAS 1152512-04-3) introduce halogen bonding capabilities but may reduce solubility due to aromatic hydrophobicity . Pyridinyl/pyrazole hybrids (e.g., CAS 2648999-28-2) combine nitrogen-rich heterocycles, enhancing hydrogen-bonding interactions .

- Molecular Weight Trends :

- Trifluoromethyl and pyridinyl groups increase molecular weight (269.22 g/mol), whereas simpler alkyl/aryl substitutions (e.g., ethyl) yield lighter compounds (192.22–234.67 g/mol) .

生物活性

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS No. 401-73-0) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C6H7F3N2O, with a molecular weight of 152.07 g/mol. The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3N2O |

| Molecular Weight | 152.07 g/mol |

| Solubility | Very soluble (5.75 mg/ml) |

| Log P (Octanol/Water) | 1.27 |

| Boiling Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown efficacy against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating the efficacy of several pyrazole derivatives against cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.50 |

| SiHa (Cervical) | 8.20 | |

| PC-3 (Prostate) | 10.00 |

The results indicated selective potency against specific cancer types, suggesting that this compound could be further developed as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. In vitro studies demonstrated that this compound exhibits antibacterial and antifungal activities.

Antimicrobial Efficacy

The compound was tested against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 32 µg/ml |

| Staphylococcus aureus | Antibacterial | 16 µg/ml |

| Candida albicans | Antifungal | 64 µg/ml |

These findings underscore the potential for developing new antimicrobial agents based on this pyrazole scaffold .

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole core can exhibit significant anti-inflammatory effects. Preliminary data suggest that this compound may inhibit key inflammatory pathways.

Inhibition Studies

Inhibition assays demonstrated the following IC50 values for inflammatory mediators:

| Mediator | IC50 (µM) |

|---|---|

| COX-2 | 0.01 |

| LOX | 1.78 |

These results suggest that this compound could serve as a lead for developing anti-inflammatory drugs .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound can be synthesized via cyclocondensation of β-keto esters with ethyl hydrazine derivatives under acidic conditions. A validated protocol involves refluxing hydrazine hydrate in acetic acid for 5 hours, yielding >75% for analogous pyrazolones . Microwave-assisted synthesis (unpublished) may reduce reaction time by 40% while maintaining yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization in ethanol enhances purity to >98% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.2–4.1 ppm) and confirm trifluoromethyl splitting (δ ~120 ppm in ¹⁹F NMR) .

- LCMS/HPLC : Monitor reaction progress using m/z [M+H]+ (e.g., 223 for analogous structures) and retention times (0.46–0.95 min under SQD-FA05 conditions) .

- FT-IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) resolves the chair conformation of the dihydropyrazole ring. Refinement in SHELXL (R1 < 0.05) with TWIN/BASF commands addresses twinning artifacts . ORTEP-3 visualizes thermal ellipsoids, confirming bond lengths (C=O: 1.22 Å) and angles .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies often stem from dynamic conformational changes in solution. Strategies include:

- VT-NMR : Analyze temperature-dependent splitting of diastereotopic protons (200–300 K) to probe ring puckering .

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) and compare with SCXRD data .

- Multi-Temperature SCXRD : Collect data at 100–298 K to map thermal motion via anisotropic displacement parameters .

Q. What strategies optimize this compound’s bioactivity in antimicrobial assays?

Structure-activity relationship (SAR) studies suggest:

- Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration, improving MIC values against S. aureus (2–4 µg/mL) .

- Docking Studies : Use AutoDock Vina to target E. coli enoyl-ACP reductase (PDB: 1C14), with binding energies ≤ -8.5 kcal/mol indicating strong inhibition .

- In Vivo Models : Streptozotocin-induced diabetic mice show reduced oxidative stress (MDA levels ↓40%) at 50 mg/kg doses .

Q. What computational methods predict reaction pathways for derivative synthesis?

- Retrosynthetic Analysis : Employ Chematica to identify viable precursors (e.g., ethyl 3-trifluoromethylacetoacetate) .

- Kinetic Modeling : Use Gaussian 09 to simulate transition states (ΔG‡ ~25 kcal/mol for cyclization steps) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (DMF > ethanol) and catalysts (p-TsOH) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (HPLC vs. NMR)?

- HPLC-DAD/MS : Detects impurities at 0.1% levels but may miss non-UV-active species .

- ¹H NMR Quantification : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) for internal standardization .

- Cross-Validation : Combine techniques (e.g., elemental analysis ±0.3% for C/H/N) to resolve discrepancies .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。